1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one is a complex organic compound that falls within the class of imidazo[1,2-a]pyrazines. This class of compounds is recognized for its diverse biological activities, making them of significant interest in medicinal chemistry and pharmacology. The structure of this compound features a phenyl ring that is substituted with an ethanone group and an imidazo[1,2-a]pyrazine moiety, which includes a methylamino group. These structural characteristics suggest potential therapeutic applications, particularly in the field of oncology and neuropharmacology due to the biological relevance of imidazo[1,2-a]pyrazines.
This compound can be classified as:
The synthesis of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis often requires specific reaction conditions, including:
In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated platforms to improve efficiency and reduce costs.
The molecular structure of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one can be represented using various chemical notations:
| Property | Value |
|---|---|
| CAS No. | 787590-83-4 |
| Molecular Formula | C15H14N4O |
| Molecular Weight | 266.30 g/mol |
| IUPAC Name | 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one |
| InChI Key | XWJFBLATKZXDOP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
The structural data indicates a complex arrangement that contributes to its potential biological activity. The presence of the imidazo[1,2-a]pyrazine core is particularly noteworthy due to its implications in drug design and development.
1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one can participate in several types of chemical reactions:
Common reagents used in these reactions include:
Reaction conditions such as temperature, solvent choice, and pH are critical for achieving desired outcomes.
The mechanism of action for 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one is not fully elucidated but likely involves interactions with specific biological targets. Given its structural features:
Further studies are needed to clarify its pharmacodynamics and pharmacokinetics in biological systems.
The compound exhibits typical characteristics associated with organic molecules:
Key chemical properties include:
Relevant data from studies indicate that the compound's reactivity profile aligns with its intended applications in medicinal chemistry .
The potential applications of 1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one are primarily focused on scientific research:
Given its unique structure and potential biological activities, ongoing research may reveal further applications in drug development and therapeutic interventions.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7